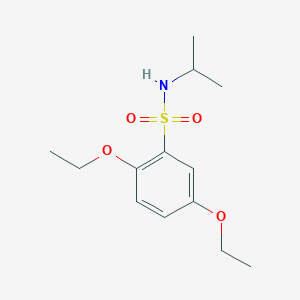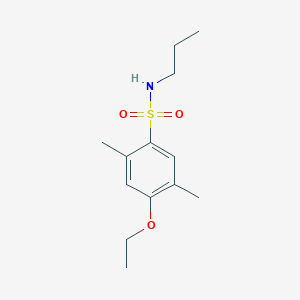
4-bromo-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide is a chemical compound that is widely used in scientific research for its unique properties. This compound is also known as BAY 38-7271 and is a member of the sulfonamide class of compounds. The compound has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 4-bromo-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes and proteins involved in various cellular processes. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression. It has also been found to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects
4-bromo-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. In addition, it has been found to inhibit the replication of viruses by interfering with viral entry and replication.
实验室实验的优点和局限性
4-bromo-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide has several advantages for lab experiments. It is a highly potent compound that can be used at low concentrations. It is also stable and can be easily synthesized in large quantities. However, the compound has some limitations. It is highly hydrophobic and can be difficult to dissolve in aqueous solutions. It also has poor bioavailability and can be rapidly metabolized in vivo.
未来方向
There are several future directions for the research on 4-bromo-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide. One area of research is to further explore its potential therapeutic applications. The compound has shown promise in the treatment of cancer, inflammation, and viral infections. Further studies are needed to determine its efficacy in vivo and its potential side effects. Another area of research is to investigate the mechanism of action of the compound. Understanding how it works at the molecular level could lead to the development of more potent and selective compounds. Finally, there is a need to develop better methods for delivering the compound to target tissues. This could involve the use of nanoparticles or other drug delivery systems.
合成方法
The synthesis of 4-bromo-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with 5-chloro-2-pyridinamine in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
4-bromo-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to be effective against a range of viruses including HIV, herpes simplex virus, and hepatitis C virus.
属性
产品名称 |
4-bromo-N-(5-chloro-2-pyridinyl)-2,5-dimethoxybenzenesulfonamide |
|---|---|
分子式 |
C13H12BrClN2O4S |
分子量 |
407.67 g/mol |
IUPAC 名称 |
4-bromo-N-(5-chloropyridin-2-yl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C13H12BrClN2O4S/c1-20-10-6-12(11(21-2)5-9(10)14)22(18,19)17-13-4-3-8(15)7-16-13/h3-7H,1-2H3,(H,16,17) |
InChI 键 |
SOXISZRSGNJVJR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NC2=NC=C(C=C2)Cl |
规范 SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NC2=NC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B225510.png)



![4-[(2,6-Diethylanilino)carbonyl]isophthalic acid](/img/structure/B225551.png)



